molecular formula C15H12N6 B2372177 3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899757-79-0

3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2372177
CAS No.: 899757-79-0
M. Wt: 276.303
InChI Key: DMMNLIVGKMHJBT-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or triazolo[4,5-d]pyrimidine core .

Scientific Research Applications

3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This can lead to alterations in cell signaling pathways and affect cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[4,5-d]pyrimidine derivatives and naphthalene-containing molecules. Examples are:

Uniqueness

What sets 3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This makes it a valuable compound for targeted research and development efforts .

Biological Activity

3-methyl-N-(naphthalen-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS Number: 899757-79-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C15H12N6
  • Molecular Weight : 276.296 g/mol
  • Structure : The compound features a triazolo-pyrimidine core with a naphthyl substituent, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : Emerging research suggests that compounds within the triazolo-pyrimidine class exhibit antiviral properties by inhibiting viral replication mechanisms. For example, studies have indicated that similar compounds can effectively inhibit RNA polymerase activity in viruses such as Hepatitis C Virus (HCV) .
  • Anticancer Potential : The compound's structural features may allow it to target specific enzymes involved in cancer cell proliferation. Mechanistic studies have shown that derivatives of triazolo-pyrimidines can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are critical in cancer biology .
  • Antimicrobial Properties : Preliminary investigations have demonstrated that related compounds possess significant antimicrobial activity against various bacterial strains. For instance, certain derivatives have shown over 90% inhibition against Escherichia coli at specific concentrations .

Biological Activity Data

The biological activity of this compound has been assessed in multiple studies. Below is a summary table of key findings:

Activity Type Target/Assay IC50/EC50 Value Reference
AntiviralHCV NS5B RNA polymerase32.2 μM
AnticancerThymidylate synthase0.35 μM
AntimicrobialE. coli94.5% inhibition
AntimicrobialPseudomonas aeruginosa67.3% inhibition

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Study on Antiviral Activity : A recent study evaluated the antiviral efficacy of various triazolo-pyrimidine derivatives against HCV. The results indicated that compounds with similar structural motifs displayed significant inhibition of viral replication pathways, suggesting potential therapeutic avenues for treating viral infections .
  • Anticancer Studies : Research focusing on the anticancer properties of triazolo-pyrimidines revealed that they can induce apoptosis in cancer cell lines through the inhibition of key metabolic enzymes involved in DNA synthesis and repair mechanisms .
  • Antimicrobial Efficacy : In vitro assays demonstrated that derivatives of this compound exhibited strong antibacterial properties against Gram-negative bacteria, indicating their potential utility in combating resistant bacterial strains .

Properties

IUPAC Name

3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c1-21-15-13(19-20-21)14(16-9-17-15)18-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMNLIVGKMHJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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